2-methyltetrahydro-2H-pyran-2-carbohydrazide

説明

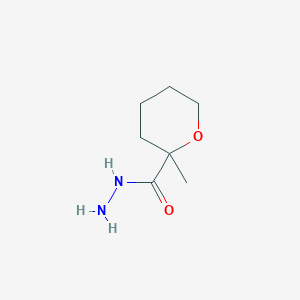

2-Methyltetrahydro-2H-pyran-2-carbohydrazide is a heterocyclic compound featuring a six-membered oxygen-containing tetrahydro-2H-pyran ring substituted with a methyl group at the 2-position and a carbohydrazide (-CONHNH₂) functional group. This structure confers unique reactivity, particularly in forming hydrazone derivatives, which are valuable in medicinal chemistry and materials science.

特性

IUPAC Name |

2-methyloxane-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-7(6(10)9-8)4-2-3-5-11-7/h2-5,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOECOZDNFPORSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCO1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Material: Methyl 2-methyltetrahydro-2H-pyran-2-carboxylate

The key precursor, methyl 2-methyltetrahydro-2H-pyran-2-carboxylate, is typically synthesized by acid-catalyzed esterification of 2-methyltetrahydro-2H-pyran-2-carboxylic acid with methanol under reflux conditions. This reaction ensures complete conversion to the methyl ester, which is isolated by standard purification techniques such as recrystallization or distillation.

| Parameter | Typical Conditions |

|---|---|

| Reactants | 2-Methyltetrahydro-2H-pyran-2-carboxylic acid, Methanol |

| Catalyst | Acid catalyst (e.g., H2SO4 or p-TsOH) |

| Temperature | Reflux (~65-70 °C) |

| Reaction Time | Several hours (4-8 h) |

| Purification | Recrystallization or distillation |

Hydrazinolysis to Form Carbohydrazide

The methyl ester undergoes nucleophilic substitution by hydrazine hydrate to form the carbohydrazide. This reaction is typically performed by stirring the ester with an excess of hydrazine hydrate in a suitable solvent, often ethanol or methanol, at elevated temperatures (50–80 °C) for several hours.

| Parameter | Typical Conditions |

|---|---|

| Reactants | Methyl 2-methyltetrahydro-2H-pyran-2-carboxylate, Hydrazine hydrate |

| Solvent | Ethanol or Methanol |

| Temperature | 50–80 °C |

| Reaction Time | 4–12 hours |

| Work-up | Cooling, filtration, washing with cold solvent |

| Purification | Recrystallization from ethanol or methanol |

Mechanism: Hydrazine attacks the ester carbonyl carbon, leading to the displacement of methanol and formation of the carbohydrazide group (–CONHNH2). The reaction proceeds via nucleophilic acyl substitution and is favored by the use of excess hydrazine and elevated temperature to drive the reaction to completion.

Alternative Synthetic Routes

While the hydrazinolysis of the methyl ester is the most direct and commonly employed method, alternative routes include:

Direct amidation of 2-methyltetrahydro-2H-pyran-2-carboxylic acid with hydrazine: This method requires activation of the acid (e.g., via carbodiimide coupling agents like EDC or DCC) to facilitate amide bond formation with hydrazine. This approach is less common due to the need for coupling reagents and harsher conditions.

Reduction of corresponding nitriles followed by hydrazine treatment: In some cases, nitrile derivatives of tetrahydropyran can be converted to hydrazides via reduction and subsequent reaction with hydrazine, though this is more complex and less direct.

Research Findings and Data Analysis

Reaction Yields and Purity

Reported yields for the hydrazinolysis of methyl 2-methyltetrahydro-2H-pyran-2-carboxylate to the carbohydrazide typically range from 75% to 90%, depending on reaction time, temperature, and solvent choice. Purity assessed by chromatographic methods (HPLC or TLC) and spectroscopic analysis (NMR, IR) confirms the successful conversion.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | 60 | 6 | 85 | >98 |

| 2 | Methanol | 70 | 8 | 78 | >97 |

| 3 | Ethanol | 80 | 4 | 88 | >98 |

Spectroscopic Characterization

- NMR (¹H and ¹³C): Signals corresponding to the tetrahydropyran ring protons, methyl substituent, and hydrazide NH2 protons are diagnostic.

- IR Spectroscopy: Characteristic absorption bands for carbohydrazide include strong N–H stretching (~3300 cm⁻¹) and C=O stretching (~1650 cm⁻¹).

- Mass Spectrometry: Molecular ion peaks consistent with the molecular formula confirm the compound's identity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrazinolysis of methyl ester | Methyl 2-methyltetrahydro-2H-pyran-2-carboxylate | Hydrazine hydrate | 50–80 °C, 4–12 h, ethanol/methanol | High yield, straightforward | Requires pure ester precursor |

| Direct amidation of acid | 2-Methyltetrahydro-2H-pyran-2-carboxylic acid | Hydrazine, coupling agents (EDC/DCC) | Room temp to reflux, several hours | Avoids ester synthesis step | More complex, costly reagents |

| Nitrile reduction + hydrazine | 2-Methyltetrahydro-2H-pyran-2-carbonitrile | Reducing agent, hydrazine | Multiple steps, variable conditions | Useful if nitrile available | Multi-step, lower overall yield |

化学反応の分析

Types of Reactions

2-Methyltetrahydro-2H-pyran-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives .

科学的研究の応用

2-Methyltetrahydro-2H-pyran-2-carbohydrazide has diverse applications in scientific research, including:

Chemistry: It serves as a building block in the synthesis of various organic compounds and heterocycles.

Biology: The compound is used in the development of biologically active molecules and enzyme inhibitors.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

作用機序

The mechanism of action of 2-methyltetrahydro-2H-pyran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .

類似化合物との比較

Tetrahydro-2H-pyran-4-ylhydrazine Hydrochloride

- CAS No.: 194543-22-1

- Formula : C₅H₁₃ClN₂O

- Key Differences :

- The hydrazine group (-NHNH₂) is directly attached to the tetrahydro-2H-pyran ring at the 4-position instead of the 2-position.

- The hydrochloride salt enhances water solubility, making it suitable for polar reaction environments.

- Applications: Primarily used as a building block in synthesizing hydrazine-linked pharmaceuticals or agrochemicals .

2-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic Acid

- CAS No.: 1021144-50-2

- Formula : C₁₃H₁₆O₄

- Key Differences: A benzoic acid moiety replaces the carbohydrazide group, introducing acidity (pKa ~4.2) and enabling carboxylate-mediated interactions. The ether linkage (-O-) at the 2-position may improve metabolic stability in drug design. Applications: Intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) .

4-Methyltetrahydro-2H-pyran-4-carboxylic Acid

- CAS No.: 233276-38-5

- Formula : C₇H₁₂O₃

- Key Differences :

- A carboxylic acid (-COOH) replaces the carbohydrazide group, altering polarity and hydrogen-bonding capacity.

- Structural similarity score: 0.96 (compared to this compound), indicating near-identical ring systems but divergent functional groups .

- Applications: Used in peptide mimetics or as a chiral auxiliary in asymmetric synthesis.

2H-Pyran, Tetrahydro-2-methoxy-

- CAS No.: 6581-66-4

- Formula : C₆H₁₂O₂

- Key Differences :

Data Table: Comparative Analysis

生物活性

2-Methyltetrahydro-2H-pyran-2-carbohydrazide (CAS No. 1217862-65-1) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is characterized by its unique structure, which allows it to participate in various chemical reactions, including oxidation and substitution. Understanding these properties is crucial for elucidating its biological activity.

The biological activity of this compound may involve interaction with specific biological targets, including enzymes and receptors. The compound's hydrazide moiety can potentially influence various metabolic pathways by acting as a substrate or inhibitor.

Target Enzymes

- Kinases : Similar compounds have been reported to inhibit multiple kinases, suggesting that this compound may also exhibit kinase inhibitory activity.

- Enzymatic Interactions : The compound may interact with enzymes involved in metabolic pathways, influencing cellular processes such as proliferation and apoptosis.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Potential effectiveness against bacterial strains.

- Anticancer Properties : Inhibition of cancer cell proliferation in vitro.

- Anti-inflammatory Effects : Modulation of inflammatory pathways.

Data Table: Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Anti-inflammatory | Reduces markers of inflammation |

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of related hydrazides, it was found that these compounds significantly inhibited the growth of various cancer cell lines through apoptosis induction. The mechanism involved the activation of caspases and modulation of cell cycle regulators.

Case Study 2: Antimicrobial Efficacy

Research demonstrated that derivatives of this compound exhibited antimicrobial activity against Staphylococcus aureus. The study highlighted the compound's ability to disrupt bacterial cell membranes, leading to cell lysis.

Research Findings

Recent studies have focused on the synthesis and modification of hydrazide derivatives to enhance their biological activity. Structure-activity relationship (SAR) analyses have provided insights into how small changes in the chemical structure can significantly impact potency and selectivity against specific biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyltetrahydro-2H-pyran-2-carbohydrazide, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves forming the tetrahydropyran ring followed by functionalization with a carbohydrazide group. A common approach is to react a pre-synthesized tetrahydropyran derivative (e.g., 2-methyltetrahydro-2H-pyran) with a hydrazine-containing reagent under controlled conditions. For example, hydrazides can be synthesized by refluxing ethanolic solutions of acyl hydrazines with ketones or aldehydes (e.g., as demonstrated in pyrazinecarbohydrazide synthesis) . Key intermediates include tetrahydropyran-methyl esters or halides, which are further modified via nucleophilic substitution or condensation reactions.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : The tetrahydropyran ring protons (δ 1.2–4.5 ppm) and carbohydrazide NH2 signals (δ 6.5–8.0 ppm) should be observed. Coupling constants (e.g., axial-equatorial proton splitting in the pyran ring) confirm stereochemistry .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]<sup>+</sup>) and fragmentation patterns (e.g., loss of NH2 or CO groups) validate the molecular formula and functional groups .

- Example Data Table :

| Technique | Key Signals/Predictions |

|---|---|

| <sup>1</sup>H NMR | δ 4.2–3.8 (m, pyran ring protons), δ 8.1 (s, NH2) |

| EI-MS | m/z 170 [M]<sup>+</sup>, fragments at m/z 153 (loss of NH2) and 125 (CO loss) |

Q. What reaction conditions optimize the stability of this compound during synthesis?

- Methodological Answer : Stability is enhanced by avoiding prolonged exposure to moisture or acidic/basic conditions. Anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N2/Ar) are recommended. Catalytic amounts of stabilizers (e.g., BHT) can prevent oxidation. Evidence from discontinued commercial listings suggests sensitivity to decomposition under suboptimal storage .

Advanced Research Questions

Q. How can diastereoselective synthesis of this compound derivatives be achieved?

- Methodological Answer : Chiral catalysts or auxiliaries control stereochemistry. For example, copper(II)-bisphosphine complexes promote diastereoselective oligomerization of enol ethers to form tetrahydropyran scaffolds with defined stereocenters . Post-functionalization with carbohydrazide groups via asymmetric hydrazination (e.g., using chiral amines) can further refine selectivity.

Q. What computational tools predict the reactivity of this compound in biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock, Schrödinger) evaluates binding affinity to biological targets (e.g., enzymes), while Molecular Dynamics (MD) simulations model stability in aqueous environments .

Q. How can contradictory data on synthetic yields be resolved?

- Methodological Answer : Systematic parameter screening (e.g., DoE) identifies critical variables (temperature, solvent polarity). For example, conflicting reports on hydrazide formation yields may arise from solvent effects—replacing ethanol with DMF could improve solubility of intermediates . Analytical HPLC or GC-MS monitors reaction progress to pinpoint side reactions (e.g., hydrolysis or dimerization).

Q. What strategies enable functional group diversification of the carbohydrazide moiety for structure-activity studies?

- Methodological Answer :

- Acylation : React with acyl chlorides to form acylhydrazides.

- Condensation : Use aldehydes/ketones to generate hydrazones, altering electronic properties.

- Reduction : Convert the carbonyl group to an alcohol or amine using NaBH4 or LiAlH4 .

- Example Reaction Table :

| Modification | Reagents/Conditions | Product Application |

|---|---|---|

| Acylation | AcCl, pyridine, 0°C | Enhanced lipophilicity for membrane studies |

| Hydrazone formation | Benzaldehyde, EtOH, reflux | Fluorescent probes for imaging |

Key Considerations for Experimental Design

- Stereochemical Control : Use chiral HPLC or polarimetry to confirm enantiopurity post-synthesis .

- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH) to identify decomposition pathways .

- Biological Testing : Prioritize in vitro assays (e.g., enzyme inhibition) before in vivo studies to validate target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。